1-Octylpyrrolidin-2-one 1-Octylpyrrolidin-2-one 1-Octyl-2-pyrrolidone is a permeation enhancer and its effect in transport of steroidal permeants across hairless mouse skin was investigated via a parallel pathway skin model.
N-Octyl-2-pyrrolidone is a N-alkylpyrrolidine.
Brand Name: Vulcanchem
CAS No.: 2687-94-7
VCID: VC1761715
InChI: InChI=1S/C12H23NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(13)14/h2-11H2,1H3
SMILES: CCCCCCCCN1CCCC1=O
Molecular Formula: C12H23NO
Molecular Weight: 197.32 g/mol

1-Octylpyrrolidin-2-one

CAS No.: 2687-94-7

Cat. No.: VC1761715

Molecular Formula: C12H23NO

Molecular Weight: 197.32 g/mol

* For research use only. Not for human or veterinary use.

1-Octylpyrrolidin-2-one - 2687-94-7

Specification

CAS No. 2687-94-7
Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
IUPAC Name 1-octylpyrrolidin-2-one
Standard InChI InChI=1S/C12H23NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(13)14/h2-11H2,1H3
Standard InChI Key WPPOGHDFAVQKLN-UHFFFAOYSA-N
SMILES CCCCCCCCN1CCCC1=O
Canonical SMILES CCCCCCCCN1CCCC1=O

Introduction

Synthesis

The synthesis of 1-Octylpyrrolidin-2-one typically involves the alkylation of pyrrolidin-2-one with an octyl halide or alcohol. The process is carried out through nucleophilic substitution reactions, where the nitrogen atom in pyrrolidinone acts as a nucleophile:

  • Reactants: Pyrrolidin-2-one and octyl halides or alcohols.

  • Catalysts: Acidic or basic catalysts may be used to enhance reaction efficiency.

  • Reaction Mechanism: The nitrogen atom in the pyrrolidone ring attacks the electrophilic carbon of the octyl halide, leading to the formation of the N-octyl derivative.

Solvent in Organic Synthesis

1-Octylpyrrolidin-2-one is widely used as a solvent due to its ability to dissolve polar and nonpolar compounds. Its unique solubility profile makes it valuable for:

  • Catalytic reactions

  • Polymerization processes

  • Extraction of active pharmaceutical ingredients

Role in Materials Science

The compound is employed in the production of advanced materials, including:

  • Polymeric membranes

  • Coatings and adhesives

  • Nanocomposites

Pharmaceutical Applications

Due to its biocompatibility and ability to enhance solubility, it has potential applications as a carrier solvent in drug formulations.

Industrial Applications

In industrial settings, it is used for:

  • Cleaning agents

  • Lubricants

  • Stabilizers in chemical processes

Reactivity and Mechanism

The reactivity of 1-Octylpyrrolidin-2-one is influenced by its amide group and long alkyl chain:

  • Protonation: The carbonyl oxygen or nitrogen can undergo protonation under acidic conditions, increasing electrophilicity.

  • Nucleophilic Substitution: The nitrogen atom can participate in further substitution reactions.

  • Hydrophobic Interactions: The octyl chain contributes to interactions with nonpolar molecules.

These properties make it a versatile intermediate in organic chemistry.

Case Study: Interaction with Sulfuric Acid

When combined with sulfuric acid, 1-Octylpyrrolidin-2-one exhibits enhanced reactivity by stabilizing intermediates during chemical transformations. This property is particularly useful for facilitating nucleophilic attack mechanisms in organic synthesis.

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